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Compound of Interest

Compound Name: Laurixamine

Cat. No.: B1217849

In-Depth Technical Guide to Laurixamine for
Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurixamine, systematically known as 3-(dodecyloxy)propan-1-amine, is a long-chain aliphatic
amine with amphiphilic properties owing to its dodecyl ether tail and a primary amine head.
This structure lends itself to a variety of industrial applications, primarily as a surfactant,
emulsifier, and as an intermediate in the synthesis of other chemical products, including
germicidal agents. While its role in industrial processes is established, its application in focused
research, particularly in drug development and biological systems, is an emerging area of
interest. This guide provides a comprehensive overview of the known physical and chemical
properties of Laurixamine, alongside available experimental data and methodologies relevant
to its application in a research setting.

Physical and Chemical Properties

Laurixamine's defining characteristic is its amphiphilicity, which dictates its solubility and
interfacial activity. The long dodecyl chain imparts significant hydrophobicity, while the terminal
primary amine group provides a hydrophilic, basic center.

Table 1: Physical and Chemical Properties of Laurixamine
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Property Value Source

Molecular Formula C15H33NO --INVALID-LINK--
Molecular Weight 243.43 g/mol --INVALID-LINK--
Monoisotopic Mass 243.256215 g/mol --INVALID-LINK--

) Liquid or waxy solid at room
Physical State --INVALID-LINK--
temperature.[1]

. Limited solubility in water;
Solubility , , --INVALID-LINK--
soluble in organic solvents.[1]

Predicted XLogP3-AA 5.1 --INVALID-LINK--

Potential Research Applications and Mechanism of
Action

While specific research applications for Laurixamine are not extensively documented in
publicly available literature, its structural features suggest several areas of potential
investigation for researchers.

Antimicrobial and Antifungal Activity

Long-chain amines and quaternary ammonium compounds are known for their antimicrobial
properties.[2][3] The amphiphilic nature of Laurixamine allows it to interact with and disrupt
microbial cell membranes, leading to cell lysis and death.[2] This mechanism is a promising
avenue for the development of new antiseptic or antifungal agents. Research in this area would
involve determining the minimum inhibitory concentration (MIC) and minimum
bactericidal/fungicidal concentration (MBC/MFC) of Laurixamine against a panel of relevant
microbes.

Drug Delivery and Nanocarrier Systems

The surfactant properties of Laurixamine make it a candidate for use in drug delivery systems.
[1] Amphiphilic molecules can self-assemble into micelles or vesicles in agueous environments,
encapsulating hydrophobic drug molecules and enhancing their solubility and bioavailability.[4]
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Research in this area would focus on the formation and characterization of Laurixamine-based
nanoparticles and their capacity for drug loading and release.

As specific signaling pathways for Laurixamine are not yet elucidated, a logical starting point
for investigation would be its effect on cell membrane integrity and signaling cascades that are

sensitive to membrane disruption.
Diagram 1: Hypothetical Mechanism of Antimicrobial Action

This diagram illustrates the proposed mechanism by which an amphiphilic molecule like
Laurixamine could disrupt a bacterial cell membrane.
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Caption: Hypothetical disruption of a cell membrane by Laurixamine.
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Experimental Protocols

Detailed experimental protocols for Laurixamine are not readily available. However, based on
the chemistry of similar long-chain amines, the following methodologies can be adapted.

Synthesis

A plausible synthetic route for Laurixamine is the Williamson ether synthesis.[5][6][7] This
reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Diagram 2: Proposed Synthesis Workflow for Laurixamine

This diagram outlines the steps for a potential Williamson ether synthesis of Laurixamine.
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Caption: Workflow for the proposed synthesis of Laurixamine.
Methodology:

o Alkoxide Formation: Dissolve 3-amino-1-propanol in an anhydrous aprotic solvent such as
tetrahydrofuran (THF). Add a strong base, like sodium hydride (NaH), portion-wise at 0°C to
deprotonate the hydroxyl group, forming the sodium alkoxide.

» Nucleophilic Substitution: To the solution of the alkoxide, add 1-bromododecane. The
reaction mixture is then typically stirred at room temperature or gently heated to drive the
SN2 reaction to completion.

o Workup: After the reaction is complete, it is quenched with water. The product is then
extracted into an organic solvent. The organic layer is washed with brine and dried over an
anhydrous salt like sodium sulfate.

 Purification: The crude product can be purified by column chromatography on silica gel.

Purification

For amphiphilic amines like Laurixamine, purification can be challenging. A common method
involves the following steps:

o Acid-Base Extraction: The crude product can be dissolved in a suitable organic solvent and
washed with a dilute acid solution (e.g., HCI) to protonate the amine, transferring it to the
agueous phase. The aqueous phase is then basified (e.g., with NaOH) to deprotonate the
amine, which can then be re-extracted into an organic solvent.

o Chromatography: Flash column chromatography on silica gel is a standard method for
purifying organic compounds.[1] For Laurixamine, a gradient elution system, for example,
starting with a non-polar solvent and gradually increasing the polarity with a solvent like
methanol, would likely be effective.

« Distillation: If the compound is thermally stable, vacuum distillation can be an effective final
purification step.
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Analytical Characterization

Standard analytical techniques can be used to confirm the identity and purity of synthesized
Laurixamine.

Table 2: Analytical Methods for Laurixamine Characterization

Technique Expected Observations

Signals corresponding to the dodecyl chain (a

triplet for the terminal methyl group, multiplets

1H NMR _
for the methylene groups), signals for the propyl
chain, and a signal for the amine protons.
Distinct signals for each of the 15 carbon atoms
13C NMR

in the molecule.

A molecular ion peak corresponding to the mass

Mass Spectrometr
P Y of Laurixamine (m/z = 244.2635 for [M+H]™).

A single major peak indicating the purity of the
compound. A reverse-phase C18 column with a

HPLC mobile phase of acetonitrile and water with an
acid modifier (e.g., formic acid for MS

compatibility) would be a suitable starting point.

A specific HPLC method for a related compound, N1-[3-(Dodecyloxy)propyl]-1,3-
propanediamine, has been described using a Newcrom R1 reverse-phase column with a
mobile phase of acetonitrile, water, and phosphoric acid.[1] This method could be adapted for
Laurixamine.

Safety and Handling

Laurixamine should be handled with care, following standard laboratory safety procedures.
Based on safety data for similar long-chain amines, it is expected to be a skin and eye irritant.

[1]

o Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
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e Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated

area.

» Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

Laurixamine presents an interesting molecule for research applications, particularly in the
fields of antimicrobial development and drug delivery. While specific biological data is currently
scarce, its amphiphilic nature provides a strong rationale for these potential uses. The synthetic
and analytical methods outlined in this guide, adapted from established procedures for similar
compounds, provide a solid foundation for researchers to begin exploring the properties and
applications of Laurixamine. Further investigation into its biological activity is warranted to
unlock its full potential in drug development and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1217849#laurixamine-physical-and-chemical-
properties-for-research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1217849#laurixamine-physical-and-chemical-properties-for-research-applications
https://www.benchchem.com/product/b1217849#laurixamine-physical-and-chemical-properties-for-research-applications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1217849?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

